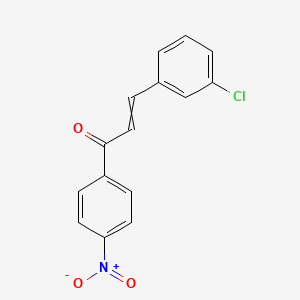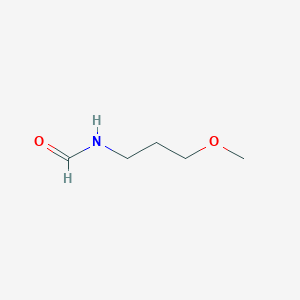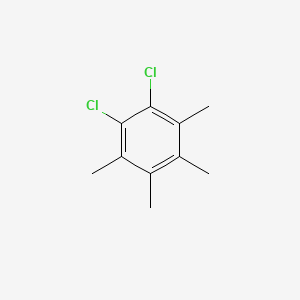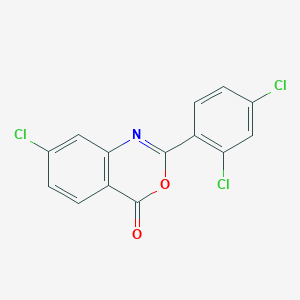
2,3-Dibromo-1,2,3,4-tetrahydronaphthalene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Dibromo-1,2,3,4-tetrahydronaphthalene is an organic compound with the molecular formula C10H10Br2. It is a derivative of naphthalene, where two bromine atoms are substituted at the 2 and 3 positions of the tetrahydronaphthalene ring. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dibromo-1,2,3,4-tetrahydronaphthalene typically involves the bromination of 1,2,3,4-tetrahydronaphthalene. The reaction is carried out using molecular bromine (Br2) in the presence of a solvent such as carbon tetrachloride (CCl4). The reaction is often facilitated by photochemical conditions, such as irradiation with a 150W projector lamp, to achieve high yields .
Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves controlled bromination reactions under optimized conditions to ensure high purity and yield. The reaction mixture is typically subjected to crystallization from solvents like dichloromethane-hexane to isolate the desired product .
化学反応の分析
Types of Reactions: 2,3-Dibromo-1,2,3,4-tetrahydronaphthalene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The compound can be reduced to form 1,2,3,4-tetrahydronaphthalene by removing the bromine atoms.
Oxidation Reactions: It can undergo oxidation to form corresponding naphthoquinone derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Reduction: Reducing agents like zinc in acetic acid or catalytic hydrogenation can be employed.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly used.
Major Products:
Substitution Products: Various substituted naphthalene derivatives.
Reduction Products: 1,2,3,4-tetrahydronaphthalene.
Oxidation Products: Naphthoquinone derivatives.
科学的研究の応用
2,3-Dibromo-1,2,3,4-tetrahydronaphthalene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a precursor for bioactive molecules.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
作用機序
The mechanism of action of 2,3-Dibromo-1,2,3,4-tetrahydronaphthalene involves its interaction with molecular targets through its bromine atoms. These interactions can lead to the formation of covalent bonds with nucleophilic sites on biomolecules, affecting their function. The compound can also participate in redox reactions, influencing cellular pathways and processes .
類似化合物との比較
- 1,2-Dibromo-1,2,3,4-tetrahydronaphthalene
- 2,3-Dibromo-1,4-naphthoquinone
- 1,3-Dibromonaphthalene
Comparison: 2,3-Dibromo-1,2,3,4-tetrahydronaphthalene is unique due to its specific substitution pattern and the presence of two bromine atoms on the tetrahydronaphthalene ring. This configuration imparts distinct chemical reactivity and properties compared to other dibromo derivatives. For instance, 1,2-Dibromo-1,2,3,4-tetrahydronaphthalene has bromine atoms at different positions, leading to different reactivity and applications .
特性
CAS番号 |
2018-87-3 |
|---|---|
分子式 |
C10H10Br2 |
分子量 |
289.99 g/mol |
IUPAC名 |
2,3-dibromo-1,2,3,4-tetrahydronaphthalene |
InChI |
InChI=1S/C10H10Br2/c11-9-5-7-3-1-2-4-8(7)6-10(9)12/h1-4,9-10H,5-6H2 |
InChIキー |
HOUFAHCSZPNYFG-UHFFFAOYSA-N |
正規SMILES |
C1C(C(CC2=CC=CC=C21)Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(5Z)-5-({3-[4-(Benzyloxy)phenyl]-1-phenyl-1H-pyrazol-4-YL}methylene)-3-hexyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11966443.png)
![N-(4-ethoxyphenyl)-2-{(3Z)-3-[3-(2-ethylhexyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B11966448.png)

![2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-{(E)-[2-(trifluoromethyl)phenyl]methylidene}acetohydrazide](/img/structure/B11966464.png)

![2-(4-{4-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butyl]-1-piperazinyl}butyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B11966477.png)

![4-{[(E)-(3-fluorophenyl)methylidene]amino}-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11966486.png)
![ethyl N-{1-[(ethoxycarbonyl)(2-hydroxyethyl)amino]-2-methylpropan-2-yl}carbamate](/img/structure/B11966490.png)



